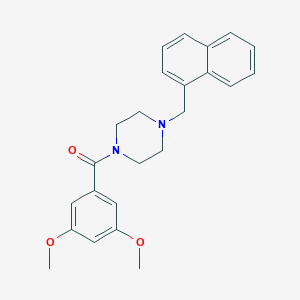
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained attention in the scientific community due to its potential use in the treatment of psychiatric disorders such as depression and anxiety. TCB-2 is a potent serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception.
作用机制
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is responsible for regulating mood, cognition, and perception. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine binds to this receptor and activates it, which leads to an increase in the release of serotonin. This increase in serotonin levels is thought to be responsible for the anxiolytic and antidepressant effects of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine are mainly due to its interaction with the 5-HT2A receptor. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood and anxiety. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine also has anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the advantages of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is its potency as a serotonin receptor agonist. This property makes it a useful tool for studying the role of serotonin in regulating mood and anxiety. However, one of the limitations of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is its potential toxicity. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have neurotoxic effects in animal models, which limits its use in laboratory experiments.
未来方向
There are several future directions for the study of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One potential direction is the development of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine analogs that have improved efficacy and reduced toxicity. Another direction is the study of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in human clinical trials for the treatment of psychiatric disorders such as depression and anxiety. Finally, the role of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in regulating other neurotransmitters and their receptors could be studied to gain a better understanding of its mechanism of action.
合成方法
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with thionyl chloride to form 2,5-dimethoxybenzyl chloride. The final step involves the reaction of 2,5-dimethoxybenzyl chloride with 2-thiophenecarbonyl piperazine to form 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
科学研究应用
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety. Several studies have shown that 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has anxiolytic and antidepressant effects in animal models. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood and anxiety.
属性
产品名称 |
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C18H22N2O3S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-5-6-16(23-2)14(12-15)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 |
InChI 键 |
CDOPXJROUYJWKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)

![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)



![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)


![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
